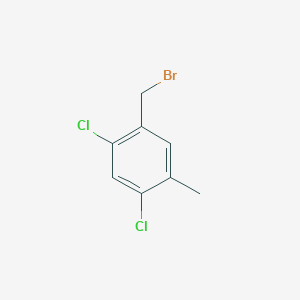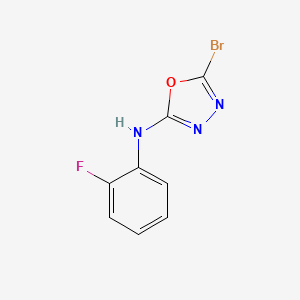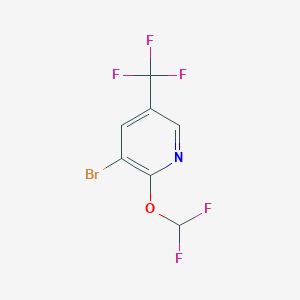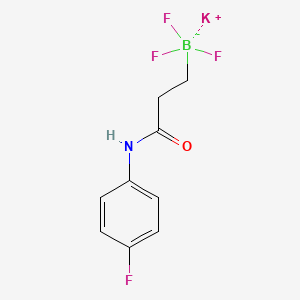
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate
Overview
Description
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique properties and wide range of applications. This compound is known for its stability, ease of handling, and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate typically involves the reaction of potassium chloromethyltrifluoroborate with 4-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base such as potassium hexamethyldisilazide (KHMDS) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. Crystallization techniques are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and metal catalysts such as palladium or nickel for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroboranes, while substitution reactions can produce various substituted borates .
Scientific Research Applications
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate has a wide range of scientific research applications, including:
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate involves its role as a nucleophilic reagent in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s stability and reactivity make it an effective reagent in metal-catalyzed cross-coupling reactions, where it serves as a protected form of boronic acids .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(N-methylheteroaryl)borates: These compounds are similar in structure and reactivity, often used in similar synthetic applications.
Potassium 4-methylphenyltrifluoroborate: Another related compound with similar stability and reactivity, used in cross-coupling reactions.
Potassium 4-methoxyphenyltrifluoroborate: This compound shares similar properties and applications in synthetic chemistry.
Uniqueness
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate is unique due to its specific functional groups, which provide distinct reactivity patterns and make it suitable for a wide range of applications. Its stability and ease of handling further enhance its utility in various chemical processes .
Properties
IUPAC Name |
potassium;trifluoro-[3-(4-fluoroanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCVDRKZBBJBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705578-24-0 | |
| Record name | Borate(1-), trifluoro[3-[(4-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


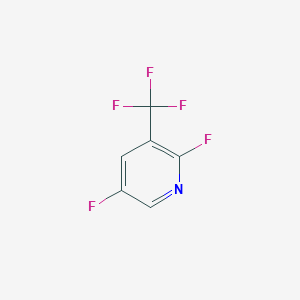
![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)

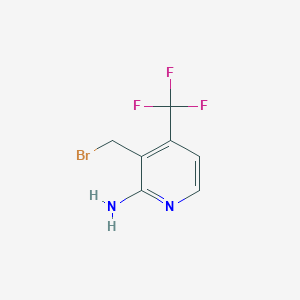
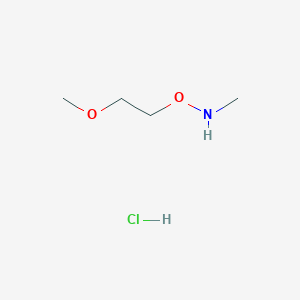
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)


